AC-PEN-ARG-GLY-ASP-CYS-OH

Description

Properties

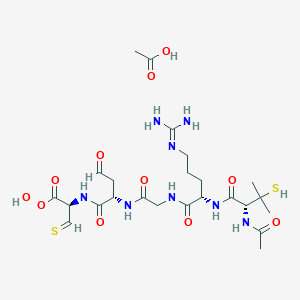

IUPAC Name |

(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-acetamido-3-methyl-3-sulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N8O9S2.C2H4O2/c1-11(32)27-16(22(2,3)41)19(36)29-12(5-4-7-25-21(23)24)17(34)26-9-15(33)28-13(6-8-31)18(35)30-14(10-40)20(37)39-38;1-2(3)4/h8,10,12-14,16,38,41H,4-7,9H2,1-3H3,(H,26,34)(H,27,32)(H,28,33)(H,29,36)(H,30,35)(H4,23,24,25);1H3,(H,3,4)/t12-,13-,14-,16+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJZYJMUWOPMQL-IAFOQGIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC=O)C(=O)NC(C=S)C(=O)OO)C(C)(C)S.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC=O)C(=O)N[C@@H](C=S)C(=O)OO)C(C)(C)S.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N8O11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934184 |

Source

|

| Record name | Acetic acid--11-(3-carbamimidamidopropyl)-4,7,10,13,16-pentahydroxy-2-methanethioyl-5-(2-oxoethyl)-14-(2-sulfanylpropan-2-yl)-3,6,9,12,15-pentaazaheptadeca-3,6,9,12,15-pentaene-1-peroxoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151171-08-3 |

Source

|

| Record name | Cyclo(acetyl-penicillamyl-arginyl-glycyl-aspartyl-cysteinyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151171083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid--11-(3-carbamimidamidopropyl)-4,7,10,13,16-pentahydroxy-2-methanethioyl-5-(2-oxoethyl)-14-(2-sulfanylpropan-2-yl)-3,6,9,12,15-pentaazaheptadeca-3,6,9,12,15-pentaene-1-peroxoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modifications of Ac Pen Arg Gly Asp Cys Oh and Its Analogues

Methodologies for Peptide Synthesis

The initial construction of the linear peptide precursor to Ac-Pen-Arg-Gly-Asp-Cys-OH can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for preparing peptides like the linear precursor to this compound. wisconsin.edu This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids. The on-resin approach is generally more efficient than solution-phase methods for preparing cyclic peptides, offering advantages such as time savings, fewer side reactions, and easier purification. nih.gov

The process begins with the anchoring of the first amino acid to a solid support, such as a Wang or Rink amide resin. wisconsin.edunih.gov The synthesis proceeds by the iterative deprotection of the N-terminal protecting group (commonly the Fmoc group) and coupling of the next N-Fmoc-protected amino acid. Coupling agents are used to facilitate the formation of the amide bond. After the complete linear sequence is assembled on the resin, the peptide is cleaved from the support, and all side-chain protecting groups are removed, typically using a strong acid cocktail like trifluoroacetic acid (TFA). nih.gov

Microwave-assisted SPPS has been shown to accelerate the synthesis of linear RGD pentapeptides. researchgate.net For instance, the use of the coupling reagent COMU under microwave heating can significantly speed up difficult coupling reactions. researchgate.net

| Component | Examples | Function | Reference |

|---|---|---|---|

| Solid Support (Resin) | Wang resin, Rink amide MBHA resin, 2-chlorotritylchloride resin | Insoluble support for peptide chain elongation. | wisconsin.edunih.gov |

| N-α-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butyloxycarbonyl) | Protects the N-terminus of the amino acid during coupling. | nih.govnih.gov |

| Side-Chain Protecting Groups | Pbf (for Arg), OtBu (for Asp), Trt (for Cys/Pen), Boc (for Lys) | Protects reactive amino acid side chains from unwanted reactions. | nih.govresearchgate.net |

| Coupling Reagents | HBTU/HOBt, TBTU/DIPEA, COMU, DIC/HOBt | Activates the carboxylic acid of the incoming amino acid to facilitate amide bond formation. | nih.govnih.govresearchgate.netresearchgate.net |

| Cleavage Cocktail | TFA-based mixtures (e.g., TFA/TIS/H2O) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | nih.gov |

While less common for routine peptide synthesis, solution-phase peptide synthesis (SPPS) offers advantages for large-scale production where purification of intermediates at each step is feasible. acs.org In this "classical" approach, protected amino acids or peptide fragments are coupled in a suitable organic solvent. After each coupling step, the product is isolated and purified before proceeding to the next step. acs.org

A key challenge in solution-phase synthesis is the poor solubility of protected peptide intermediates as their size increases. cytosynthesis.com However, repetitive solution-phase procedures have been developed to simplify the process. These methods often involve the coupling of peptide acids with activated esters, where the resulting product can be easily isolated by precipitation and extraction, avoiding the need for chromatography at each step. acs.org For the synthesis of a complex peptide like this compound, a fragment condensation strategy might be employed, where smaller peptide fragments are synthesized and then joined together in solution. acs.org

Strategies for Macrocyclization

Macrocyclization is a critical step that constrains the peptide's conformation. For this compound, this is achieved through a disulfide bond, but other techniques are widely used for related RGD peptides.

The cyclization of this compound is accomplished by forming a disulfide bridge between the thiol groups of the N-terminal Penicillamine (B1679230) (Pen) and the C-terminal Cysteine (Cys) residues. nih.gov Disulfide bonds are a common feature in the three-dimensional structure of many extracellular proteins and peptides, where they serve to stabilize the conformation. lifetein.com.cn

The formation of this specific Cys-Pen bridge is not random. Research has shown a strong tendency for the preferential formation of mixed Cys-Pen disulfides over Cys-Cys or Pen-Pen homodimers during oxidation. nih.govnih.gov This orthogonality arises from the steric bulk of the beta-dimethyl groups on the penicillamine residue, which disfavors the formation of Pen-Pen disulfide pairings under kinetic oxidative conditions. nih.govresearchgate.net This principle can be exploited as a synthetic tool to direct the regioselective formation of disulfide bonds in peptides with multiple cysteine and penicillamine residues. nih.govnih.gov

The cyclization is typically performed after the linear peptide is synthesized and deprotected. The linear precursor is dissolved at high dilution in a neutral to slightly basic aqueous buffer (e.g., pH 8-9) and oxidized, often by exposure to air (air oxidation) or by using an oxidizing agent, to facilitate the formation of the disulfide bond. lifetein.com.cn

Besides disulfide bridging, several other methods are employed to cyclize RGD peptides, each offering distinct advantages. nih.gov

Amide (Lactam) Cyclization: This is a common strategy involving the formation of an amide bond between the N-terminal amine and the C-terminal carboxyl group (head-to-tail) or between an amino acid side chain and the N- or C-terminus. jcchems.com This cyclization can be performed either in solution at high dilution to prevent polymerization or on the solid support. nih.govcytosynthesis.com The use of low temperatures and additives like lithium chloride (LiCl) has been shown to improve the efficiency of head-to-tail cyclization for RGDfK peptides by reducing the formation of oligomers. jcchems.com

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole ring is a powerful and highly efficient cyclization method. nih.govmdpi.com This "click" reaction can be performed on-resin to synthesize novel cyclic RGD analogues. The triazole moiety can act as a peptide bond isostere, replacing a traditional amide bond in the peptide backbone. mdpi.comnih.gov

Photochemical Cyclization: A rapid and clean approach for macrolactamization has been demonstrated using micro-flow photochemical methods, enabling the synthesis of a cyclic RGD peptide in minutes with minimal purification required. rsc.org

Chelator-Mediated Cyclization: Macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) can be used to cyclize peptide sequences. Two non-adjacent pendent arms of the chelator can be used to link the ends of the RGD peptide, forming bicyclic compounds suitable for applications like medical imaging. researchgate.net

| Cyclization Method | Linkage Type | Key Features | Reference |

|---|---|---|---|

| Disulfide Bond Formation | Disulfide (-S-S-) | Forms a bridge between two thiol-containing residues (e.g., Cys, Pen). Reversible under reducing conditions. | lifetein.com.cnnih.gov |

| Amide Cyclization | Amide (-CO-NH-) | Forms a stable, irreversible lactam bridge. Can be head-to-tail or side-chain based. | nih.govjcchems.com |

| Click Chemistry | Triazole | Highly efficient and bioorthogonal. Forms a stable, aromatic triazole ring as a peptide bond isostere. | nih.govmdpi.com |

| Chelator-Mediated | Amide (via chelator) | Creates bicyclic structures; useful for incorporating metal ions for imaging. | researchgate.net |

Design and Synthesis of this compound Analogues and Derivatives

One approach involves replacing the Pen-Cys disulfide bridge with other linkages. For example, analogues of other cyclic peptides have been synthesized where the disulfide bond is replaced by a more stable thioether linkage.

Another common strategy is to modify the amino acids within the RGD sequence or the surrounding residues. For instance, in the synthesis of endothelin analogues, replacing specific cysteine residues with penicillamine was used to direct disulfide pairing and investigate structure-activity relationships. nih.gov Similarly, for RGD peptides, incorporating unnatural amino acids or dipeptide isosteres can introduce specific conformational constraints. The solid-phase synthesis of a cyclic pseudopeptide containing the RGD sequence and a β-turn mimetic (GPTM) has been accomplished, resulting in a compound with high inhibitory activity. researchgate.net

Derivatives can also be created by attaching other molecules, such as fluorescent labels (e.g., FITC) or chelating agents for radiolabeling, to the peptide. nih.gov These conjugations are often achieved by incorporating an amino acid with a reactive side chain, like lysine, into the peptide sequence, which provides a handle for further chemical modification. nih.gov

Directed Amino Acid Substitutions within the RGD Motif and Flanking Sequences

The Arg-Gly-Asp (RGD) sequence is a primary recognition motif for many integrins. wikipedia.org Altering the amino acids within and surrounding this core motif can significantly impact binding specificity and affinity.

Modifications of the flanking amino acids, Penicillamine (Pen) and Cysteine (Cys), which form the disulfide bridge that cyclizes the peptide, are also critical. The stereochemistry of these residues can influence the ring's conformation and, consequently, its biological activity. The introduction of D-amino acids in place of their L-enantiomers is a common strategy to increase proteolytic stability. mdpi.compreprints.org For example, substituting an L-amino acid with its D-enantiomer can alter the peptide's secondary structure and improve its resistance to enzymatic degradation in serum. mdpi.com

Table 1: Examples of Directed Amino Acid Substitutions in RGD Analogues This table is interactive. Click on the column headers to sort the data.

| Original Residue | Substituted Residue | Rationale | Potential Impact |

|---|---|---|---|

| Glycine (Gly) | TOAC | Introduce a spin label for conformational studies nih.gov | Altered backbone flexibility, allows for EPR analysis nih.gov |

| L-Amino Acid | D-Amino Acid | Increase resistance to enzymatic degradation mdpi.com | Enhanced serum stability and potentially altered receptor specificity mdpi.com |

| Flanking Residues | Alanine (Ala) | Investigate the role of specific side chains in binding | Modified binding affinity and selectivity |

| Arginine (Arg) | Homoarginine | Modify charge distribution and side-chain length | Altered electrostatic interactions with the receptor |

| Aspartic Acid (Asp) | Glutamic Acid (Glu) | Change side-chain length and acidity | Modified coordination with the metal ion in the integrin binding site |

Introduction of Constrained Linkers and Non-Canonical Amino Acids

To further refine the pharmacological profile of this compound analogues, researchers have incorporated constrained linkers and non-canonical amino acids. These modifications aim to lock the peptide into a bioactive conformation, thereby increasing binding affinity and stability. researchgate.net

Constrained linkers, such as polyethylene (B3416737) glycol (PEG) or oligo-glycine chains (G3), can be used to create dimeric RGD peptides. nih.gov These linkers are designed to be of sufficient length to allow two RGD motifs to bind to adjacent integrin sites simultaneously, a concept known as bivalency, which can significantly enhance binding affinity. nih.gov The choice of linker can also influence the pharmacokinetic properties of the resulting molecule. nih.gov

The incorporation of non-canonical amino acids offers a vast chemical space for modifying peptide structure and function. nih.govresearchgate.net These can include residues with modified side chains or backbones. For instance, azabicycloalkane amino acids can be used to create mimics of cyclic RGD pentapeptides with constrained conformations. researchgate.net Other non-canonical amino acids can introduce novel functionalities, such as fluorescent tags for imaging or reactive groups for conjugation to other molecules. mdpi.comyoutube.com The introduction of these unique building blocks can lead to peptidomimetics with improved stability against proteolysis and better cell permeability. researchgate.net

The design of cyclic peptides with enhanced properties is an active area of research, with computational methods being developed to predict and design novel peptide binders. mdpi.combiorxiv.orgbiorxiv.org These approaches, coupled with synthetic chemistry, allow for the rational design of analogues with tailored characteristics.

Table 2: Examples of Constrained Linkers and Non-Canonical Amino Acids in RGD Analogues This table is interactive. Click on the column headers to sort the data.

| Modification Type | Example | Purpose | Outcome |

|---|---|---|---|

| Constrained Linker | Polyethylene Glycol (PEG) nih.gov | Create dimeric RGD peptides for bivalent binding nih.gov | Increased binding affinity and modified pharmacokinetics nih.gov |

| Constrained Linker | Oligo-glycine (G3) nih.gov | Spatially separate two RGD motifs nih.gov | Enhanced tumor uptake in imaging applications nih.gov |

| Non-Canonical Amino Acid | Azabicycloalkane amino acid researchgate.net | Induce conformational constraints researchgate.net | Creation of potent RGD mimics researchgate.net |

| Non-Canonical Amino Acid | Fluorescently labeled amino acid mdpi.com | Enable in vivo imaging mdpi.com | Visualization of integrin expression mdpi.com |

| Non-Canonical Amino Acid | Amino acids with reactive handles (e.g., azides, alkynes) youtube.com | Facilitate "click" chemistry conjugation youtube.com | Covalent attachment to surfaces or other molecules youtube.com |

Structural and Conformational Characterization of Ac Pen Arg Gly Asp Cys Oh

Experimental Elucidation of Solution Conformation

The determination of the solution conformation of AC-PEN-ARG-GLY-ASP-CYS-OH and its analogues has been primarily achieved through high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide detailed insights into the spatial arrangement of atoms and the dynamic nature of the peptide in a solution environment, which mimics its physiological state.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for this compound

NMR spectroscopy is a powerful tool for the three-dimensional structure determination of peptides in solution. For cyclic peptides like this compound, a combination of one-dimensional and two-dimensional NMR experiments is employed to gain a comprehensive understanding of its conformation.

Key NMR Experiments:

1D ¹H NMR: The initial analysis often begins with a one-dimensional proton NMR spectrum, which provides information about the chemical environment of each proton in the molecule.

2D Total Correlation Spectroscopy (TOCSY): This experiment is used to identify the protons that are part of the same amino acid spin system.

2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These are the most critical experiments for determining the three-dimensional structure. They detect protons that are close in space (typically within 5 Å), providing distance restraints that are used in subsequent structure calculations.

2D Correlated Spectroscopy (COSY): This technique helps in identifying scalar-coupled protons, typically those separated by two or three bonds.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments are used to assign the chemical shifts of carbon and nitrogen atoms and to identify long-range heteronuclear couplings.

Through the analysis of these NMR spectra, a set of internuclear distance restraints is generated. These restraints, along with dihedral angle restraints derived from coupling constants, are then used to calculate a family of structures that are consistent with the experimental data. For a closely related analogue, cyclo(1,5)-Ac-Pen-Arg-Gly-Asp-Cys-NH2, NMR studies have revealed the presence of a major and a minor conformer in solution, indicating conformational flexibility. nih.gov

Illustrative ¹H NMR Chemical Shift Data for a Cyclic RGD Peptide:

| Amino Acid Residue | NH (ppm) | αH (ppm) | βH (ppm) | Other (ppm) |

| Pen | 8.12 | 4.56 | 3.21, 3.10 | - |

| Arg | 8.34 | 4.32 | 1.90, 1.75 | γH: 1.65, δH: 3.20 |

| Gly | 8.50 | 3.98, 3.87 | - | - |

| Asp | 8.21 | 4.75 | 2.85, 2.70 | - |

| Cys | 7.98 | 4.65 | 3.15, 2.95 | - |

Note: This table presents typical chemical shift values for amino acid residues in a cyclic peptide and is for illustrative purposes. Actual values for this compound may vary.

Analysis of Conformational Dynamics via Relaxation Time Measurements and Low-Temperature Studies

The conformational dynamics of peptides, which refers to the time-dependent changes in their structure, can be investigated using NMR relaxation time measurements. These experiments provide insights into the flexibility of the peptide backbone and side chains on various timescales.

Heteronuclear ¹⁵N Relaxation: For isotopically labeled peptides, the measurement of ¹⁵N T1, T2, and {¹H}-¹⁵N NOE values allows for a more detailed analysis of the backbone dynamics, including the order parameters (S²) which quantify the degree of spatial restriction of the N-H bond vectors.

Low-temperature NMR studies can also be employed to study conformational dynamics. By lowering the temperature, it is sometimes possible to slow down the interchange between different conformers, allowing for their individual characterization. In some cases, this can lead to the observation of separate sets of resonances for each conformer in the NMR spectrum. For some cyclic RGD peptides, variable temperature NMR studies have been used to investigate intramolecular hydrogen bonding. uwo.ca

Computational Modeling of Peptide Conformation

Computational methods are invaluable tools that complement experimental data from NMR spectroscopy. They allow for a more detailed exploration of the conformational space available to the peptide and provide insights into the energetics of different conformations.

Distance Geometry Algorithms for Conformational Space Exploration of this compound

Distance geometry is a computational method used to generate a set of three-dimensional coordinates for a molecule that is consistent with a given set of distance restraints, typically derived from NMR NOESY experiments. mit.edu The algorithm starts with a matrix of upper and lower bounds for all interatomic distances and uses these bounds to generate a set of conformers that satisfy the experimental constraints. This approach is particularly useful for exploring the conformational space of flexible molecules like peptides.

Molecular Dynamics Simulations and Energy Minimization Studies of this compound and Analogues

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time evolution of a molecular system. In the context of this compound, MD simulations can provide a detailed picture of the peptide's conformational dynamics in a simulated aqueous environment. nih.gov

The process typically involves:

Starting Structure: A starting conformation, often derived from distance geometry calculations or a modeled structure, is placed in a box of water molecules.

Force Field: A force field (e.g., AMBER, CHARMM) is used to describe the potential energy of the system as a function of the atomic coordinates.

Simulation: Newton's equations of motion are solved iteratively to simulate the movement of each atom over time.

Analysis: The resulting trajectory is analyzed to understand the conformational preferences, flexibility, and hydrogen bonding patterns of the peptide.

Following the MD simulation, energy minimization is often performed to identify the low-energy conformations in the sampled ensemble. For a close analogue, cyclo(1,5)-Ac-Pen-Arg-Gly-Asp-Cys-NH2, restrained molecular dynamics were used in conjunction with NMR data to elucidate its conformation. nih.gov

Illustrative Parameters for a Molecular Dynamics Simulation:

| Parameter | Value/Description |

| Force Field | AMBER ff14SB |

| Water Model | TIP3P |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Note: This table provides a typical set of parameters for an MD simulation of a peptide and is for illustrative purposes.

Key Structural Motifs and Flexibility

Identification and Characterization of Beta-Turns in this compound

The Arg-Gly-Asp (RGD) sequence is a well-known motif in proteins involved in cell adhesion and is recognized by cell surface receptors called integrins. The biological activity of peptides containing this sequence is highly dependent on their conformation. Specifically, the RGD sequence often adopts a β-turn structure, which is a type of secondary structure that causes a reversal in the direction of the polypeptide chain.

Studies on various biologically active oligopeptides containing the RGD sequence have shown that they tend to assume a type II β-turn in solution nih.gov. For instance, two-dimensional 1H NMR studies on peptides with the Tyr-Gly-Arg-Gly-Asp-Ser-Pro sequence, which binds to certain integrins, revealed the presence of a type II β-turn nih.gov. Conversely, substituting Aspartic Acid with Glutamic Acid resulted in a peptide that assumed a type I or III β-turn and lacked the same biological activity nih.gov.

Further research on conformationally constrained RGD sequences provides more specific insights. In one study, an RGD sequence flanked by two Cysteine residues (forming a disulfide bond) was inserted into a protein. X-ray crystallography of this modified protein revealed that the RGD region adopted a well-defined type II' β-turn conformation researchgate.net. This structure was stabilized by a hydrogen bond between the carbonyl group of Arginine and the amide proton of the residue following Aspartic Acid researchgate.net. The presence of such defined turns is strongly correlated with binding activity nih.gov. This suggests that the Gly-Asp segment within this compound is highly likely to form a similar β-turn structure, which is critical for its interaction with target receptors.

Table 1: Beta-Turn Characteristics in RGD-Containing Peptides

| Peptide Sequence Context | Method of Analysis | Identified Beta-Turn Type | Key Finding |

| Tyr-Gly-Arg-Gly-Asp-Ser-Pro | 2D 1H NMR | Type II | Active RGD peptides favor a Type II β-turn conformation in solution nih.gov. |

| Cys-Arg-Gly-Asp-Ser-Cys | X-ray Crystallography | Type II' | A rigid, constrained RGD loop forms a stable Type II' β-turn essential for high-affinity binding researchgate.net. |

| Gly-Arg-Gly-Asp-Ser-Pro | CD and NMR Spectroscopy | Nested Beta-Bends | Binding activity is linked to the peptide's ability to form closely spaced β-bends nih.gov. |

Conformational Rigidity Imparted by Specific Residues in this compound

Conformational rigidity is a key factor in the biological activity of many peptides, as it can reduce the entropic penalty upon binding to a receptor semanticscholar.org. In this compound, the Penicillamine (B1679230) (Pen) residue plays a crucial role in imparting structural constraint.

Penicillamine is an analog of Cysteine that contains two methyl groups on its β-carbon (β,β-dimethylcysteine). The steric bulk of these gem-dimethyl groups significantly restricts the rotational freedom around the Cα-Cβ and Cβ-S bonds. This inherent rigidity can dictate the local conformation of the peptide chain enamine.net. The incorporation of Penicillamine has been used as a strategy to increase the conformational rigidity in various peptides, such as oxytocin and somatostatin analogs nih.gov. The introduction of Penicillamine can lead to substantial changes in biological activity, sometimes converting an agonist into an antagonist or enhancing selectivity for a specific receptor nih.gov.

Table 2: Residues Influencing the Conformational Dynamics of this compound

| Residue | Role in Conformation | Structural Justification |

| Penicillamine (Pen) | Imparts Rigidity | The steric hindrance from the β,β-dimethyl groups restricts bond rotation and influences disulfide pairing nih.govnih.gov. |

| Cysteine (Cys) | Imparts Rigidity | Forms a cyclic structure via a disulfide bond with Penicillamine, constraining the peptide backbone. |

| Glycine (Gly) | Increases Flexibility | Lacks a side chain, allowing for a wider range of dihedral angles than other amino acids. |

| Arginine (Arg) | Potential for Interaction | Long, flexible side chain capable of forming intramolecular salt bridges nih.govnih.gov. |

| Aspartic Acid (Asp) | Potential for Interaction | Short, acidic side chain that can act as a hydrogen bond acceptor or participate in salt bridges nih.govnih.gov. |

Analysis of Flexible Regions and Intramolecular Interactions within the this compound Sequence

While the disulfide bridge and the Penicillamine residue confer significant rigidity, other parts of the peptide sequence contribute to its flexibility and can engage in stabilizing intramolecular interactions. The Glycine residue, unique for its lack of a side chain, introduces a point of local flexibility into the peptide backbone. This flexibility can be crucial for allowing the peptide to adopt the precise conformation required for receptor binding.

A key potential intramolecular interaction within this peptide is the formation of a salt bridge between the side chains of Arginine and Aspartic Acid. The Arginine side chain contains a positively charged guanidinium group, while the Aspartic Acid side chain has a negatively charged carboxylate group. Under physiological pH, these oppositely charged groups can form a strong, geometrically specific electrostatic interaction known as a salt bridge nih.gov.

The formation of such salt bridges can have a significant impact on the stability and folding kinetics of a peptide nih.govresearchgate.net. The stability of an Arg-Asp salt bridge depends on the spacing and order of the residues within the sequence researchgate.net. In proteins, Arg-Asp salt bridges display well-defined geometric preferences nih.gov. This interaction can help to stabilize the β-turn structure involving the RGD sequence, further rigidifying the conformation of this critical binding motif. The long, flexible side chain of Arginine allows it to span distances and adopt various conformations to form this bond with Aspartic Acid. This interaction, combined with the constraints of the cyclic structure, results in a well-defined three-dimensional shape.

Table 3: Potential Intramolecular Interactions in this compound

| Interaction Type | Participating Residues | Description | Potential Impact on Conformation |

| Disulfide Bond | Penicillamine-2, Cysteine-6 | A covalent bond between the sulfur atoms of the Pen and Cys side chains. | Creates a cyclic peptide structure, significantly restricting global conformational freedom. |

| Salt Bridge | Arginine-3, Aspartic Acid-5 | An electrostatic interaction between the positively charged guanidinium group of Arg and the negatively charged carboxylate of Asp nih.gov. | Stabilizes the local structure, particularly the β-turn within the RGD sequence nih.gov. |

| Hydrogen Bond | Arg-3 (C=O) and Asp-5 (N-H) | A non-covalent bond that is characteristic of β-turn structures. | Defines and stabilizes the reverse turn in the peptide backbone, crucial for the RGD motif's shape researchgate.net. |

Molecular Interactions and Receptor Binding Mechanisms of Ac Pen Arg Gly Asp Cys Oh

Mechanisms of Cell Adhesion Modulation

Interactions with Extracellular Matrix Components and their Biological Implications

The primary mechanism of action for AC-PEN-ARG-GLY-ASP-CYS-OH involves its interaction with integrins, a family of transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM). mdpi.com The Arg-Gly-Asp (RGD) sequence within the peptide is a key recognition motif for a significant portion of the integrin family. nih.gov This sequence mimics the binding site of numerous ECM proteins, allowing the peptide to competitively bind to integrins. nih.gov

Extracellular matrix proteins are essential for providing structural support to tissues and for regulating cellular functions. mdpi.com Several of these proteins, including fibronectin, vitronectin, fibrinogen, and osteopontin, possess exposed RGD loops that are recognized by integrins on the cell surface. mdpi.com By presenting the RGD motif in a conformationally constrained cyclic structure, this compound can exhibit high affinity and selectivity for specific integrin subtypes. acs.orgacs.org Cyclic RGD peptides generally show higher stability and activity compared to their linear counterparts. mdpi.comacs.org

The interaction between the RGD sequence of the peptide and integrins is a fundamental process in cell adhesion. When immobilized on a surface, RGD-containing peptides can promote the attachment of various cell types. nih.gov Conversely, when in solution, they can inhibit cell adhesion by blocking the binding sites on integrins that would otherwise be occupied by ECM proteins. nih.gov

The biological implications of these interactions are extensive and play a crucial role in both normal physiological processes and in pathological conditions. Integrin-mediated cell adhesion to the ECM is vital for:

Cell Migration: The dynamic attachment and detachment of cells to the ECM, mediated by integrins, is a prerequisite for cell movement. This is critical in processes such as wound healing and immune responses.

Angiogenesis: The formation of new blood vessels is dependent on the interaction of endothelial cells with the ECM. Integrin αvβ3, a key receptor for RGD-containing proteins, is highly expressed on angiogenic endothelial cells. nih.gov

Tumor Metastasis: Cancer cell invasion and metastasis are complex processes that heavily rely on the interaction between tumor cells and the surrounding ECM. Altered expression of certain integrins on tumor cells can promote their migration and invasion. mdpi.commdpi.com

Table 1: Extracellular Matrix Proteins Containing the RGD Motif and their Integrin Receptors

| Extracellular Matrix Protein | Integrin Receptor(s) |

|---|---|

| Fibronectin | α5β1, αvβ3, αvβ6 |

| Vitronectin | αvβ3, αvβ5 |

| Fibrinogen | αIIbβ3, αvβ3 |

| Osteopontin | αvβ3 |

| Laminin | αvβ3 |

| Tenascin | αVβ6 |

This table is not exhaustive and represents some of the key interactions. nih.govscilit.commdpi.com

Integrin-Mediated Cellular Signaling

The binding of this compound to integrins does not merely function as a molecular anchor; it actively modulates intracellular signaling pathways, thereby influencing a range of cellular behaviors. mdpi.com This process, known as outside-in signaling, is initiated by the clustering of integrins upon ligand binding, which in turn triggers a cascade of phosphorylation events at the cell membrane. nih.gov

A key event in integrin-mediated signaling is the recruitment and activation of Focal Adhesion Kinase (FAK) . Upon integrin ligation, FAK is autophosphorylated, creating docking sites for other signaling proteins, most notably Src-family kinases . nih.gov The formation of the FAK-Src complex is a central hub in integrin signaling, leading to the activation of multiple downstream pathways. nih.gov

The principal signaling cascades modulated by the interaction of RGD-containing peptides with integrins include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: The FAK-Src complex can activate the Ras-Raf-MEK-ERK cascade, a critical pathway that regulates gene expression and controls cellular processes such as proliferation, differentiation, and survival. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is also activated downstream of FAK and plays a crucial role in promoting cell survival by inhibiting apoptosis.

The modulation of these pathways by this compound can have significant therapeutic implications. For instance, in the context of cancer, the inhibition of integrin signaling can disrupt tumor cell proliferation and survival. mdpi.comnih.gov One study demonstrated that a cyclic RGD peptidomimetic could inhibit the FAK/Akt signaling pathway in human glioblastoma cells, thereby reducing cell infiltration. nih.gov

Table 2: Key Molecules in Integrin-Mediated Signaling

| Signaling Molecule | Role in the Pathway |

|---|---|

| Integrins | Transmembrane receptors that bind to the RGD motif. |

| Focal Adhesion Kinase (FAK) | A non-receptor tyrosine kinase that is a central mediator of integrin signaling. |

| Src-family kinases | Tyrosine kinases that form a complex with FAK and phosphorylate downstream targets. |

| Mitogen-Activated Protein Kinase (MAPK) | A key signaling pathway that regulates cell proliferation, differentiation, and survival. |

| Phosphatidylinositol 3-Kinase (PI3K) | An enzyme that activates the Akt pathway, promoting cell survival. |

| Akt (Protein Kinase B) | A serine/threonine kinase that plays a central role in cell survival and metabolism. |

Structure Activity Relationship Sar Studies of Ac Pen Arg Gly Asp Cys Oh Analogues

Correlating Peptide Structure with Biological Activity and Specificity

The biological activity of AC-PEN-ARG-GLY-ASP-CYS-OH is intrinsically linked to its specific three-dimensional conformation in solution. Nuclear magnetic resonance (NMR) and molecular modeling studies have revealed that the peptide backbone of this compound is not rigid but exists as an equilibrium of multiple conformers. This conformational flexibility, particularly in the Arg-Gly-Asp (RGD) recognition sequence, is a key determinant of its biological activity.

The RGD sequence is a well-established motif for integrin recognition, and its spatial presentation is crucial for high-affinity binding to the fibrinogen receptor. In this compound, the cyclic structure imposes constraints on the possible conformations of the RGD sequence, favoring those that are complementary to the receptor's binding pocket. The low-energy conformers of the peptide often feature type II' or type V beta-turns, which orient the side chains of the Arg and Asp residues in a specific manner. The distance between the charged side chains of Arg and Asp is a critical parameter for receptor binding and subsequent biological response.

| Structural Feature | Contribution to Biological Activity and Specificity |

|---|---|

| RGD Sequence | Primary recognition motif for the fibrinogen receptor. |

| Cyclic Structure | Constrains the conformation of the RGD sequence, pre-organizing it for receptor binding. |

| Conformational Flexibility | Allows for an induced fit to the receptor's binding pocket. |

| Penicillamine (B1679230) Residue | Increases conformational rigidity, enhancing potency. |

| Surrounding Amino Acids | Contribute to specificity for the fibrinogen receptor over other integrins. |

Impact of Cyclization on Potency, Selectivity, and Solution Stability of this compound

Cyclization is a fundamental strategy in the design of peptide-based therapeutics, and it imparts several advantageous properties to this compound. The formation of a disulfide bond between the Pen and Cys residues creates a cyclic structure that significantly influences its potency, selectivity, and stability.

The enhanced potency of cyclic RGD peptides compared to their linear counterparts is a well-documented phenomenon. Cyclization reduces the conformational freedom of the peptide backbone, which can lead to a lower entropic penalty upon binding to the receptor. By constraining the peptide into a more bioactive conformation, the binding affinity is increased. This pre-organization of the RGD motif into a receptor-compatible geometry is a key factor contributing to the high potency of this compound.

Selectivity for the target receptor is also improved through cyclization. Linear RGD peptides are often promiscuous, binding to multiple integrins due to their high flexibility. The rigidified structure of a cyclic peptide like this compound presents a more defined pharmacophore, leading to a more specific interaction with the intended receptor. This can minimize off-target effects and improve the therapeutic index of the compound.

Perhaps one of the most significant advantages of cyclization is the remarkable increase in solution stability. Linear peptides are often susceptible to enzymatic degradation by proteases in biological fluids. The cyclic structure of this compound provides steric hindrance, making it more resistant to proteolytic cleavage. Furthermore, cyclization can protect chemically labile residues from degradation. For instance, the aspartic acid residue in the RGD sequence is prone to a side-chain mediated degradation pathway. Studies on a similar cyclic RGD peptide, cyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2, have shown it to be approximately 30-fold more stable than its linear counterpart at neutral pH. This enhanced stability is attributed to the decreased structural flexibility imposed by the ring, which prevents the Asp side chain from adopting a conformation necessary for the degradation reaction. However, it is noteworthy that at higher pH (above 8), the stability of such cyclic peptides can decrease due to the degradation of the disulfide bond itself.

| Property | Linear RGD Peptides | Cyclic RGD Peptides (e.g., this compound) |

|---|---|---|

| Potency | Generally lower | Generally higher due to conformational pre-organization |

| Selectivity | Often lower, binds to multiple integrins | Generally higher, more specific for the target receptor |

| Solution Stability | Susceptible to enzymatic and chemical degradation | Significantly more stable against proteolysis and chemical degradation at neutral pH |

Influence of Amino Acid Sequence Variations and Conformational Restraints on Binding Affinity of this compound Analogues

The binding affinity of this compound analogues can be finely tuned by introducing variations in the amino acid sequence and by modulating the conformational restraints of the peptide. These modifications can alter the size, shape, charge, and flexibility of the molecule, thereby influencing its interaction with the fibrinogen receptor.

Substitutions within the RGD motif itself are generally detrimental to binding affinity, as this sequence is the primary determinant of receptor recognition. However, modifications to the amino acids flanking the RGD sequence can have a profound impact on both affinity and selectivity. For example, a study on a closely related cyclic peptide, cyclo(1,5)Ac-Pen-Arg-Gly-Asp-Cys-NH2, investigated the effect of introducing a phenylalanine residue. The addition of this bulky, aromatic amino acid can alter the conformation of the RGD loop and introduce new interactions with the receptor, potentially leading to changes in binding affinity and selectivity for different integrin subtypes.

Introducing further conformational restraints, such as N-methylation of backbone amides or the use of non-natural amino acids with restricted dihedral angles, can also be a powerful strategy to improve binding affinity. These modifications can lock the peptide into a highly active conformation, reducing the entropic cost of binding. The goal of such modifications is to create analogues that are more "pre-organized" for receptor binding, leading to higher affinity and potentially improved pharmacokinetic properties.

| Modification | Potential Impact on Binding Affinity | Rationale |

|---|---|---|

| Substitution of flanking residues | Can increase or decrease affinity and alter selectivity | Modifies steric and electronic interactions with the receptor. |

| Alteration of ring size | Can significantly impact affinity | Changes the distance and orientation of key recognition elements. |

| Introduction of conformational restraints | Can increase affinity | Reduces the entropic penalty of binding by pre-organizing the peptide in a bioactive conformation. |

Computational Approaches in SAR Analysis, including Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Computational methods are indispensable tools in modern drug discovery and play a significant role in the SAR analysis of this compound and its derivatives. These approaches provide insights into the molecular interactions governing biological activity and can guide the rational design of new analogues with improved properties.

Molecular dynamics (MD) simulations are used to explore the conformational landscape of cyclic peptides like this compound in a simulated physiological environment. These simulations can reveal the preferred solution-state conformations and the dynamic behavior of the peptide, which are crucial for understanding its interaction with the receptor. By comparing the conformational properties of different analogues with their experimental activities, researchers can establish a link between specific conformations and biological potency.

Molecular docking is another powerful computational technique that predicts the binding mode of a ligand to its receptor. For this compound analogues, docking studies can be used to visualize how different modifications affect the binding to the fibrinogen receptor. This can help in identifying key interactions, such as hydrogen bonds and salt bridges, that are essential for high-affinity binding and can guide the design of new derivatives that optimize these interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, a QSAR model could be developed by correlating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with their measured inhibitory potencies.

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), involves aligning a set of analogues and calculating their steric and electrostatic fields. These fields are then correlated with the biological activity to generate a 3D map that highlights regions where modifications to the structure would likely lead to an increase or decrease in activity. For instance, a CoMFA model for fibrinogen receptor antagonists might indicate that bulky, electron-donating groups in a specific region of the molecule are favorable for activity, while electronegative groups are detrimental. Such models can be highly predictive and can be used to virtually screen new, un-synthesized analogues, prioritizing those with the highest predicted potency for synthesis and testing. While a specific QSAR model for this compound is not publicly available, the principles of QSAR are widely applied to similar cyclic RGD peptides and fibrinogen receptor antagonists to accelerate the discovery of new therapeutic candidates.

| Computational Method | Application in SAR Analysis |

|---|---|

| Molecular Dynamics (MD) Simulations | Exploration of conformational space and dynamic behavior. |

| Molecular Docking | Prediction of binding modes and key interactions with the receptor. |

| QSAR Modeling (e.g., CoMFA) | Development of predictive models to guide the design of new analogues with enhanced activity. |

Pre Clinical Research Applications of Ac Pen Arg Gly Asp Cys Oh

In Vitro and Ex Vivo Efficacy Evaluations

Cell-Based Assays for Adhesion and Aggregation Inhibition

The primary mechanism of action of AC-PEN-ARG-GLY-ASP-CYS-OH revolves around its ability to competitively inhibit the binding of natural RGD-containing ligands to integrin receptors. This has been extensively studied in the context of platelet aggregation, a critical process in thrombosis. This compound has been identified as a potent fibrinogen receptor antagonist. nih.gov The fibrinogen receptor, also known as glycoprotein (B1211001) IIb/IIIa (αIIbβ3 integrin), is abundantly expressed on the surface of platelets. Upon platelet activation, this receptor undergoes a conformational change, enabling it to bind fibrinogen, which then cross-links adjacent platelets, leading to aggregation.

By binding to the αIIbβ3 integrin, this compound can effectively block the binding of fibrinogen, thereby inhibiting platelet aggregation. This inhibitory activity is a hallmark of many RGD-containing peptides. For instance, a novel cyclic tetrapeptide, cyclo-RGDPhg, was found to be a potent inhibitor of platelet aggregation induced by both murine squamous cell carcinoma cells and ADP, with IC50 values of 3.3 µM and 1.5 µM, respectively. While specific IC50 values for this compound were not detailed in the provided search results, its designation as a "potent" antagonist suggests significant inhibitory capacity. nih.gov

The RGD sequence is a fundamental motif for cell adhesion to the extracellular matrix (ECM). researchgate.net Various in vitro cell adhesion assays have been developed to screen for compounds that can disrupt these interactions. These assays typically involve coating a substrate with an ECM protein (e.g., fibronectin, vitronectin) and then measuring the attachment of cells in the presence and absence of the inhibitory compound. While direct studies on this compound in such assays were not found, the principle is well-established for RGD peptides. For example, the linear peptide Gly-Arg-Gly-Asp-Ser (GRGDS) has been shown to inhibit the adhesion of murine fibrosarcoma cells to immobilized fibronectin.

| Assay Type | Target Receptor | Effect of RGD Peptides |

| Platelet Aggregation Assay | αIIbβ3 (Fibrinogen Receptor) | Inhibition of platelet aggregation |

| Cell Adhesion Assay | Various Integrins (e.g., αvβ3, α5β1) | Inhibition of cell attachment to ECM proteins |

Functional Studies on Cell Proliferation and Migration in the Presence of this compound

The interaction between integrins and the extracellular matrix not only mediates cell adhesion but also plays a crucial role in regulating cell proliferation and migration. By disrupting these interactions, RGD-containing peptides can influence these cellular processes. While specific studies detailing the effects of this compound on cell proliferation and migration are not available in the provided search results, research on other RGD peptides provides insights into its potential activities.

For instance, studies have demonstrated that the Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptide can inhibit cell migration in a human lens epithelial cell line. researchgate.net The inhibitory effect on cell migration is attributed to the blockade of integrin-mediated attachment to ECM components like fibronectin and laminin, which is a prerequisite for cell movement. researchgate.net It is plausible that this compound, with its RGD motif, could exert similar inhibitory effects on the migration of various cell types, a property that would be of significant interest in pathological conditions characterized by excessive cell migration, such as cancer metastasis and fibrosis.

Regarding cell proliferation, the effects of RGD peptides can be cell-type and context-dependent. By interfering with the signals transmitted from the ECM through integrins, which are necessary for the survival and growth of many cell types, these peptides can potentially inhibit proliferation. However, without specific experimental data for this compound, its precise impact on cell proliferation remains to be determined.

Exploration in Animal Models of Disease

Modulating Pathological Cell Adhesion and Angiogenesis in vivo via this compound

The ability of RGD peptides to inhibit cell adhesion and aggregation in vitro suggests their potential to modulate these processes in vivo in various disease models. One of the key areas of investigation for RGD-containing compounds is the inhibition of thrombosis. Pathological platelet aggregation in blood vessels can lead to the formation of thrombi, which are central to cardiovascular diseases such as heart attack and stroke. While in vivo studies specifically using this compound were not identified in the search results, a similar cyclic synthetic peptide, G4120, has demonstrated potent antithrombotic activity in a hamster model of platelet-rich femoral vein thrombosis. This peptide inhibited in vivo thrombus formation in a dose-dependent manner, highlighting the therapeutic potential of targeting the platelet fibrinogen receptor in vivo.

Another critical process that is heavily dependent on cell adhesion and migration is angiogenesis, the formation of new blood vessels. Angiogenesis is essential for tumor growth and metastasis. The integrin αvβ3 is highly expressed on activated endothelial cells during angiogenesis. RGD-containing peptides can inhibit angiogenesis by interfering with the attachment of endothelial cells to the ECM, a crucial step in the formation of new blood vessels. In vitro studies have shown that the synthetic peptide Gly-Arg-Gly-Asp-Ser (GRGDS) causes a marked inhibition of angiogenesis in a rat aorta model. While specific in vivo angiogenesis studies with this compound are not available, the established role of RGD peptides in this process suggests its potential as an anti-angiogenic agent.

| Animal Model | Disease Process | Potential Effect of this compound |

| Thrombosis Models (e.g., Femoral Vein Thrombosis) | Pathological Platelet Aggregation | Inhibition of thrombus formation |

| Angiogenesis Models (e.g., Tumor Xenografts) | Pathological Blood Vessel Formation | Inhibition of angiogenesis |

Targeting Specific Cell Types in Disease Contexts (e.g., Hepatic Stellate Cells in Fibrosis Models)

The overexpression of certain integrins on specific cell types in disease states offers an opportunity for targeted therapies. In the context of liver fibrosis, hepatic stellate cells (HSCs) are the primary cell type responsible for the excessive deposition of extracellular matrix. Activated HSCs are known to upregulate the expression of RGD-binding integrins. This makes them a potential target for RGD-based therapies.

While there are no specific studies on the use of this compound in liver fibrosis models, research on a related RGD analog, CWHM12, has shown promising results. In a study using immortalized human HSC lines, CWHM12 was found to inhibit proliferation, suppress viability, promote apoptosis, and induce cell cycle arrest in activated HSCs. These effects were mediated through the disruption of RGD-binding integrins and the subsequent inhibition of the Hippo signaling pathway. This research provides a strong rationale for exploring the efficacy of this compound in animal models of liver fibrosis. By selectively targeting and inhibiting the pro-fibrotic actions of activated HSCs, this compound could potentially halt or even reverse the progression of liver fibrosis.

Applications as a Molecular Targeting Ligand

The specificity of the RGD sequence for certain integrins, which are often overexpressed in pathological conditions, makes RGD-containing peptides like this compound valuable as molecular targeting ligands. By conjugating these peptides to therapeutic agents or imaging probes, it is possible to achieve targeted delivery to specific tissues or cells, thereby enhancing efficacy and reducing off-target effects.

RGD peptides have been widely explored for targeted drug delivery to tumors. Many cancer cells and the tumor neovasculature overexpress αvβ3 and αvβ5 integrins. By attaching cytotoxic drugs, nanoparticles, or liposomes to an RGD peptide, these therapeutic payloads can be directed to the tumor site. For example, RGD-conjugated nanoparticles have been shown to enhance the delivery of anti-cancer drugs to tumor cells.

In addition to drug delivery, RGD peptides are also utilized in targeted imaging. By linking an RGD peptide to an imaging agent (e.g., a fluorescent dye, a radionuclide), it is possible to visualize tumors or areas of angiogenesis. This can be a valuable tool for cancer diagnosis, staging, and monitoring the response to therapy. While specific applications of this compound as a targeting ligand were not detailed in the provided search results, its inherent RGD motif makes it a strong candidate for such applications.

| Application | Target | Payload | Potential Benefit |

| Targeted Drug Delivery | Integrin-expressing tumor cells and neovasculature | Chemotherapeutic agents, Nanoparticles | Increased drug concentration at the tumor site, reduced systemic toxicity |

| Targeted Imaging | Integrin-expressing tumors and areas of angiogenesis | Fluorescent dyes, Radionuclides | Non-invasive visualization of tumors, monitoring of disease progression |

Development of Targeted Drug Delivery Systems Utilizing this compound

The cyclic peptide this compound, a compound containing the well-recognized Arginine-Glycine-Aspartic acid (RGD) motif, has been a focal point in the development of targeted drug delivery systems. This is primarily due to its high affinity and selectivity for integrin receptors, particularly αvβ3 and αvβ5, which are overexpressed on the surface of various cancer cells and angiogenic endothelial cells. The core strategy involves using this peptide as a homing device to guide therapeutic agents directly to the tumor site, thereby enhancing efficacy and minimizing off-target side effects.

Researchers have explored various strategies to conjugate this compound and similar RGD-containing peptides to a range of drug delivery vehicles. These include liposomes, polymeric micelles, and nanoparticles. For instance, liposomes modified with a cyclic RGD peptide have been successfully used to deliver drugs like apatinib, demonstrating enhanced cellular uptake in cancer cells that overexpress the target integrins.

A significant area of research has been the development of multimeric RGD-based systems. Studies have shown that presenting multiple RGD ligands on a single delivery platform can significantly improve the binding affinity and internalization of the therapeutic payload into tumor cells. This multivalent approach mimics natural ligand-receptor interactions and can lead to more effective drug delivery. For example, a tetrameric RGD-modified compound was found to be efficiently internalized through the clathrin-mediated endocytic pathway, making it a promising candidate for the selective delivery of cytotoxic agents.

Furthermore, to ensure the release of the active drug within the target cell, cleavable linkers are often incorporated into the design of these RGD-drug conjugates. These linkers are designed to be stable in circulation but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cells, such as changes in pH or the presence of certain enzymes.

Recent advancements have also extended to the realm of gene therapy, with the design of RGD-based ionizable lipids for the targeted delivery of mRNA. In preclinical studies, lipid nanoparticles formulated with these RGD lipids demonstrated improved cellular uptake and efficient gene editing in vitro, highlighting the versatility of this targeting moiety.

Table 1: Preclinical Studies of Drug Delivery Systems Utilizing RGD Peptides

| Delivery System | Targeting Ligand | Therapeutic Payload | Key Findings | Reference(s) |

| Liposomes | Cyclic RGD peptide | Apatinib | Enhanced drug delivery efficiency in HCT116 tumor cells and greater antitumor efficacy in animal models of colonic carcinoma. | |

| Polymeric Micelles | Arg-Gly-Asp (RGD) peptide | Paclitaxel | Showed significant tumor reduction in MDA-MB-435 tumor-bearing nude mice with higher tumor uptake compared to non-targeted micelles. | |

| Lipid Nanoparticles (LNPs) | RGD peptide-based ionizable lipids | Cas9 mRNA and sgRNA | Outperformed non-targeted control LNPs in vitro, with GFP knockout efficiencies up to 90%. | |

| Tetrameric RGD construct | Tetrameric c(RGD) | Cytotoxic peptides | Showed tumor growth inhibition in humanized mice carrying human melanoma tumors. |

Integration into Molecular Imaging Probes for Specific Receptor Visualization

The specific binding of this compound and other RGD-based peptides to integrin αvβ3 has been extensively leveraged for the development of molecular imaging probes. These probes are designed to non-invasively visualize and quantify the expression of αvβ3 integrin in vivo, which is a key biomarker for angiogenesis and tumor metastasis. This capability is invaluable for cancer diagnosis, staging, and monitoring the response to anti-angiogenic therapies.

A variety of imaging modalities have been employed for this purpose, each with its own set of advantages. For optical imaging, near-infrared (NIR) fluorescent dyes have been conjugated to cyclic RGD peptides. These probes offer high sensitivity and real-time imaging capabilities, which have been demonstrated in preclinical models of cancer. For instance, a deep-red squaraine fluorophore attached to two cyclic RGD sequences showed significantly higher uptake in ovarian cancer cells and tumors compared to its monovalent and untargeted counterparts.

In the realm of nuclear medicine, RGD peptides have been radiolabeled for use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Tracers such as 18F-labeled dimeric RGD peptides have been developed to improve tumor-targeting efficacy and pharmacokinetic profiles. PET imaging with these radiotracers allows for the quantitative assessment of integrin αvβ3 expression in tumors, which can aid in patient selection for anti-integrin therapies.

Ultrasound molecular imaging has also benefited from RGD-based targeting. Microbubbles conjugated with cyclic RGD peptides have been developed as contrast agents. These targeted microbubbles specifically bind to the αvβ3 integrin expressed on the angiogenic endothelium, enabling the visualization and quantification of tumor angiogenesis. This technique is particularly advantageous as it provides information strictly on the vascular expression of the target integrin.

The development of multimeric RGD imaging probes has paralleled the advancements in drug delivery, with the rationale that a higher density of the targeting ligand will lead to increased signal intensity and better tumor visualization. These multimeric constructs have shown improved binding affinity and enhanced endocytosis in tumor cells.

Table 2: Examples of RGD-Based Molecular Imaging Probes in Preclinical Research

| Imaging Modality | Probe | Target | Key Findings in Preclinical Models | Reference(s) |

| Optical Imaging | cRGD-squaraine fluorophore | Integrin αvβ3 | Divalent probe showed 2.2-fold higher uptake in OVCAR-4 cells than the monovalent probe. | |

| PET Imaging | 18F-FRGD2 (18F-labeled dimeric RGD peptide) | Integrin αvβ3 | Evaluated for tumor-targeting efficacy and pharmacokinetics for imaging integrin expression. | |

| Ultrasound Imaging | cRGD-Microbubbles (cRGD-MB) | Integrin αvβ3 | Demonstrated specific binding to αvβ3 integrin and allowed for quantitative visualization of tumor angiogenesis. | |

| Fluorescence Imaging | Quenched zwitterionic cRGD probe (Q-cRGD) | Integrins | The probe's fluorescence is activated within the target brain tumor cells, enabling specific and real-time detection. |

Advanced Methodologies and Future Research Directions

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Peptide Analysis

The detailed structural and dynamic properties of Ac-Pen-Arg-Gly-Asp-Cys-OH have been elucidated through the synergistic use of advanced spectroscopic and computational methods. A key study characterized the peptide's solution conformation in dimethyl sulfoxide-d6 (DMSO-d6) by combining Nuclear Magnetic Resonance (NMR) spectroscopy with molecular modeling. nih.gov

NMR-based techniques, including 1H-NMR spectra, were used to derive distance constraints that informed a distance geometry algorithm, allowing for the exploration of the peptide's available conformational space. nih.gov Further insights into the peptide's dynamics were gained from relaxation time measurements and low-temperature NMR studies. These analyses revealed that the peptide backbone is not static but rather exists in a state of exchange between multiple conformers, precluding the definition of a single, well-defined structure. nih.gov

To reconcile the experimental data, researchers found it necessary to consider pairs of conformers. The low-energy conformations identified predominantly featured type II' or type V β-turns, which dictate specific side-chain orientations. nih.gov While the Arg-Gly-Asp (RGD) segment of the peptide ring demonstrates flexibility, primarily through amide-plane rotations of the Arg-Gly and Gly-Asp peptide bonds, the inclusion of a β,β-dimethyl cysteine (Penicillamine) residue imparts a notable degree of conformational rigidity compared to similar cyclic peptides. nih.gov

Table 1: Spectroscopic and Computational Techniques for this compound Analysis

| Methodology | Application | Key Findings | Reference |

| 1H-NMR Spectroscopy | Derivation of interproton distance constraints. | Provided the foundational data for conformational analysis. | nih.gov |

| Molecular Modeling (Distance Geometry Algorithm) | Exploration of conformational space using NMR-derived constraints. | Revealed that a single conformer could not satisfy all constraints. | nih.gov |

| Relaxation Time Measurements | Examination of peptide dynamics in solution. | Indicated flexibility within the peptide structure. | nih.gov |

| Low-Temperature Studies | Further investigation of dynamic processes. | Confirmed the exchange between multiple conformers. | nih.gov |

High-Throughput Screening and Phage Display Methodologies for Novel Ligand Discovery Relevant to this compound

Given that this compound is a potent fibrinogen receptor antagonist, identifying other molecules that target this receptor or related integrins is of great interest. nih.gov High-throughput screening (HTS) and phage display are powerful methodologies for discovering such novel ligands.

Phage display is an in vitro screening technique that allows for the rapid identification of peptide ligands for a vast array of target molecules from highly diverse libraries. nih.govcreative-biolabs.com In this method, a library of bacteriophages is engineered to express millions of distinct peptide sequences on their coat proteins. nih.gov This library is then exposed to an immobilized target, such as an integrin receptor. Phages displaying peptides that bind to the target are selected, while non-binders are washed away. creative-biolabs.com The bound phages are then eluted and amplified, allowing for the identification of the peptide sequences responsible for the binding. creative-biolabs.com

This technology can be adapted into a high-throughput format to screen vast numbers of compounds efficiently. creative-biolabs.com For instance, a sub-library of promising peptide candidates identified through phage display can be created for more detailed affinity evaluation in an HTS format, such as an optimized affinity ELISA (Enzyme-Linked Immunosorbent Assay). nih.gov These approaches overcome the limitations of traditional biochemical assays, especially for targets with unknown biochemical activities, by using the identified peptides as "surrogate ligands" in competitive screening assays with small-molecule libraries. creative-biolabs.com

Rational Design and Synthesis of this compound Derivatives with Enhanced Specificity and Potency

The conformational insights gained from spectroscopic and computational studies provide a solid foundation for the rational design of this compound derivatives. nih.gov The goal of such design is to create new molecules with improved characteristics, such as enhanced potency and selectivity for specific integrin receptor subtypes. vanderbilt.edu

One key strategy in rational design is the introduction of conformational constraints. By understanding the bioactive conformation of the parent peptide, modifications can be made to lock the molecule into this preferred shape, potentially increasing its binding affinity and specificity. vanderbilt.edu The existing rigidity imparted by the penicillamine (B1679230) residue in this compound is a starting point for further modifications. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, where systematic modifications to the peptide's structure are made, and the resulting changes in biological activity are measured to guide the design of more potent analogues. mdpi.com

The synthesis of these rationally designed derivatives involves advanced peptide chemistry. Various peptide macrocyclization strategies can be employed to create the cyclic backbone. rsc.org For instance, photo-initiated, free-radical-mediated thiol-ene reactions have been used to cyclize RGD model peptides by forming thioether bridges. rsc.org Other methods, such as Staudinger ligation-mediated cyclization, offer pathways to synthesize cyclic peptides from unprotected linear precursors. rsc.org The selection of a synthetic route depends on the specific chemical modifications and the desired final structure of the derivative.

Exploration of Unexplored Biological Pathways and Novel Pre-clinical Therapeutic Avenues for this compound and its Analogues

The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for integrin receptors, which are crucial in cell adhesion processes. nih.gov this compound, as a potent fibrinogen receptor antagonist, primarily targets the integrin αIIbβ3 on platelets. nih.govmedchemexpress.com This known activity opens up several avenues for further pre-clinical research.

Future research could focus on exploring the full spectrum of integrins that this peptide and its analogues can modulate. The selectivity of RGD peptides for different integrin receptors is highly dependent on the conformation of the RGD loop and the surrounding amino acid residues. nih.gov By creating and testing a library of derivatives, it may be possible to identify compounds with high specificity for other integrins involved in processes like angiogenesis, tumor metastasis, or inflammation.

The established function as an integrin antagonist suggests potential therapeutic applications. For example, compounds that inhibit platelet aggregation have significant potential as antithrombotic agents. acs.org Furthermore, the linear peptide H-Arg-Gly-Asp-Cys-OH has been utilized for cell imaging and biosensing, suggesting that labeled versions of this compound or its analogues could be developed as diagnostic tools to visualize processes involving specific integrin activity. chemicalbook.com Exploring these unexplored biological pathways and novel therapeutic uses constitutes a promising direction for future pre-clinical studies.

Q & A

Q. How can researchers validate the specificity of antibodies used in integrin localization studies involving this peptide?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.